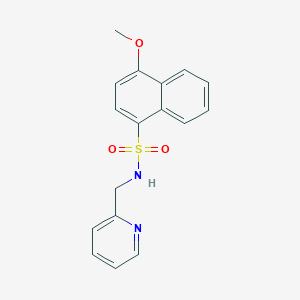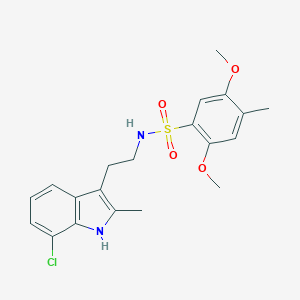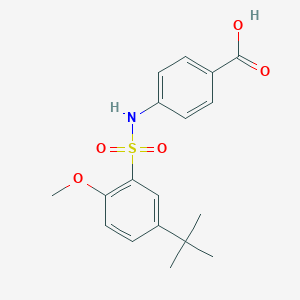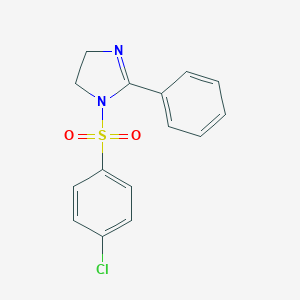
4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide (known as MRS1477) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MRS1477 is a selective antagonist of the P2Y14 receptor, a subtype of purinergic receptors that are involved in various physiological processes.
Aplicaciones Científicas De Investigación
Subheading Overview of Genotoxicity in Naphthalene Derivatives
1,4-Naphthoquinone, a derivative of naphthalene, is a commonly used precursor in industrial processes. While it has been tested for genotoxicity through various in vitro and in vivo assays, the results indicate that it does not induce gene mutations in bacteria or mammalian cells. Notably, 1,4-Naphthoquinone shows a clastogenic response in vitro, but studies in mice and hamsters do not show genotoxicity in vivo, suggesting that its genotoxic effects might be restricted to in vitro conditions. The mechanism behind this is primarily attributed to ROS generation, and it's noted that in vitro mammalian cell test systems are particularly sensitive to oxidative DNA damage, whereas healthy mammalian tissues have more efficient antioxidant defense mechanisms, possibly explaining the absence of genotoxicity in vivo (Fowler et al., 2018).
Naphthalimides in Medicinal Applications
Subheading Therapeutic Potential of Naphthalimides
Naphthalimide compounds, with their nitrogen-containing aromatic heterocycles, cyclic double imides, and the naphthalene framework, exhibit a significant potential in medicinal applications. Their π-deficient large conjugated planar structure enables interactions with various biological entities, such as DNAs, enzymes, and receptors, via noncovalent bonds. This interaction spectrum facilitates extensive potentiality in medicinal applications, with some naphthalimides entering clinical trials as anticancer agents and others being explored as potential drugs for various diseases. Additionally, naphthalimide-derived compounds like artificial ion receptors, fluorescent probes, and cell imaging agents are under extensive investigation for their potential applications in real-time detecting ions and biomolecules, understanding biological processes, and determining pharmacological and pharmacokinetic properties. This research trajectory positions naphthalimide-based derivatives as compounds with increasingly expanding relational medicinal applications (Gong et al., 2016).
Propiedades
IUPAC Name |
4-methoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-16-9-10-17(15-8-3-2-7-14(15)16)23(20,21)19-12-13-6-4-5-11-18-13/h2-11,19H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQDCWOCOLKGPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B497964.png)
![4-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497965.png)
![4-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497967.png)

![3-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497969.png)
![3-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497971.png)
![3-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid](/img/structure/B497974.png)
![3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B497975.png)
![3-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497977.png)
![2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497979.png)
